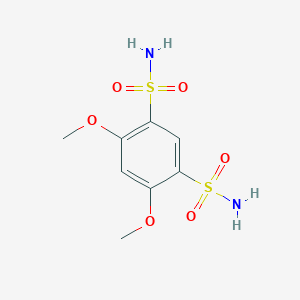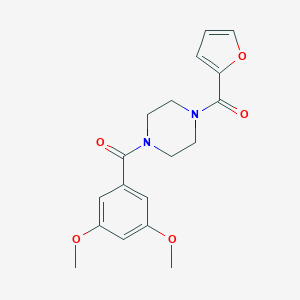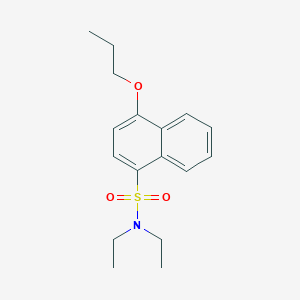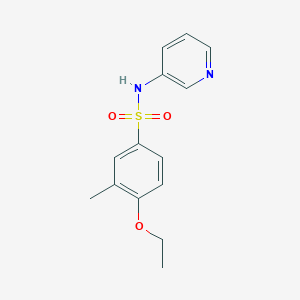![molecular formula C17H25NO4S B245628 Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate, commonly known as TTMPS, is a chemical compound with potential applications in scientific research. It is a sulfonyl-containing piperidine derivative that has been studied for its ability to inhibit specific enzymes and receptors in the body.
作用機序
The mechanism of action of TTMPS involves its ability to bind to specific enzymes and receptors in the body, inhibiting their activity. TTMPS has been shown to inhibit the activity of enzymes such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. TTMPS has also been shown to inhibit the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
TTMPS has been shown to have a range of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. TTMPS has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo. Additionally, TTMPS has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using TTMPS in lab experiments is its specificity for certain enzymes and receptors, allowing researchers to study these biological processes in more detail. Additionally, TTMPS has been shown to have low toxicity in vitro and in vivo, making it a safe tool for scientific research. However, one limitation of using TTMPS in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research involving TTMPS. One area of interest is the development of TTMPS analogs with improved solubility and specificity for certain enzymes and receptors. Additionally, TTMPS could be studied further for its potential as an anticancer agent and neuroprotective agent. Finally, TTMPS could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
合成法
TTMPS can be synthesized through a multi-step reaction process involving the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base. This reaction produces TTMPS as a white crystalline solid with a high yield.
科学的研究の応用
TTMPS has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes and receptors in the body, making it a potential tool for studying these biological processes. TTMPS has been used in research studies to investigate the role of specific enzymes and receptors in various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
分子式 |
C17H25NO4S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
ethyl 1-(2,3,4-trimethylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO4S/c1-5-22-17(19)15-8-10-18(11-9-15)23(20,21)16-7-6-12(2)13(3)14(16)4/h6-7,15H,5,8-11H2,1-4H3 |
InChIキー |
SUMDOCQHBQHCDS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
正規SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)


![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)



![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)

